1-o-Tolyl-piperidin-4-ylamine hydrochloride
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Overview
Description
1-o-Tolyl-piperidin-4-ylamine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-o-Tolyl-piperidin-4-ylamine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Substitution Reactions:
Amination: The piperidine derivative is then aminated to introduce the amine group at the 4-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-o-Tolyl-piperidin-4-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
1-o-Tolyl-piperidin-4-ylamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-o-Tolyl-piperidin-4-ylamine hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain receptors and enzymes. This can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Piperidine: A basic structure that forms the backbone of many piperidine derivatives.
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with potential anticancer activity.
Uniqueness: 1-o-Tolyl-piperidin-4-ylamine hydrochloride is unique due to its specific substitution pattern and the presence of the o-tolyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H19ClN2 |
---|---|
Molecular Weight |
226.74 g/mol |
IUPAC Name |
1-(2-methylphenyl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c1-10-4-2-3-5-12(10)14-8-6-11(13)7-9-14;/h2-5,11H,6-9,13H2,1H3;1H |
InChI Key |
TWWDXYFCGRDUMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCC(CC2)N.Cl |
Origin of Product |
United States |
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